(1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
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Overview
Description
(1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine is a chemical compound characterized by the presence of a benzofuran ring attached to a dimethylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine typically involves the formation of the benzofuran ring followed by the introduction of the amine group. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne to form the benzofuran ring. This is followed by the alkylation of the benzofuran with a suitable alkyl halide to introduce the dimethylpropan-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzofuran ring or the amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or inhibition, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(1-benzofuran-2-yl)ethanol: Similar in structure but with an ethanol group instead of the dimethylpropan-1-amine group.
2-Acetylbenzofuran: Contains an acetyl group at the benzofuran ring.
Benzofuran-2-carboxylic acid: Features a carboxylic acid group at the benzofuran ring.
Uniqueness
(1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine is unique due to the presence of the dimethylpropan-1-amine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
(1R)-1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)12(14)11-8-9-6-4-5-7-10(9)15-11/h4-8,12H,14H2,1-3H3/t12-/m0/s1 |
InChI Key |
HCZYBPRSKCZGRB-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC2=CC=CC=C2O1)N |
Canonical SMILES |
CC(C)(C)C(C1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
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